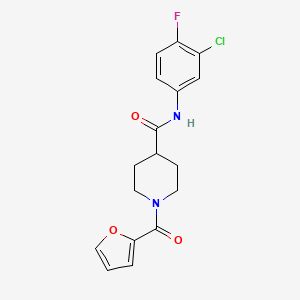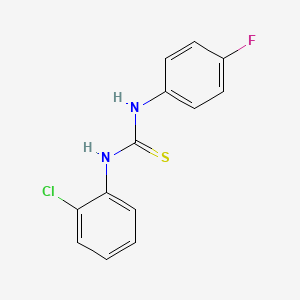![molecular formula C21H25NO4 B5555487 (3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)
(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidin-3-ol compounds involves complex chemical reactions, including asymmetric 1,3-dipolar cycloaddition, which is a notable method for producing enantiomerically pure pyrrolidines. For instance, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a closely related compound, can be synthesized through a practical large-scale process via asymmetric 1,3-dipolar cycloaddition, showcasing the efficiency of this synthesis method in producing bioactive molecules (Kotian et al., 2005).
Molecular Structure Analysis
The analysis of molecular structures, especially for compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, involves spectroscopic methods and quantum chemical calculations. These analyses provide insights into the electronic descriptors, vibrational frequencies, and electrostatic potential surfaces, which are crucial for understanding the chemical behavior and reactivity of the molecules (Singh, Rawat, & Sahu, 2014).
Chemical Reactions and Properties
The compound likely undergoes various chemical reactions, including cycloaddition and cycloisomerization, which are common in the synthesis of complex pyrrolidine derivatives. For example, furo[3,2-b]pyrroles can be synthesized from cis-4-hydroxy-5-alkynylpyrrolidinones using metal-catalyzed cycloisomerization, demonstrating the compound's reactivity and the role of catalysts in mediating these transformations (Jury et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Large-Scale Synthesis and Applications : A practical large-scale synthesis method for (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a key intermediate for various bioactive molecules, has been developed. This synthesis process achieves a 51% overall yield through a 1,3-dipolar cycloaddition reaction, avoiding the use of chromatography for purification. This method's efficiency underscores its value in synthesizing compounds for research and development in pharmacology and organic chemistry (Kotian, Lin, El-Kattan, & Chand, 2005).
Computational Study on Pyrrole Derivatives : A study on the synthesis and characterization of pyrrole derivatives, including computational analyses, highlights the potential for creating novel compounds with specific characteristics. This research emphasizes the role of computational tools in understanding and designing new molecules with desired properties (Singh, Rawat, & Sahu, 2014).
Biological Activity and Applications
Dual Receptor Ligands with Pro-Cognitive Properties : Research into the discovery of dual 5-HT6/5-HT2A receptor ligands showcases the potential for developing novel therapeutics with pro-cognitive properties. This study represents a significant step towards identifying new compounds that could serve as the basis for antipsychotic or antidepressant medications with cognitive benefits (Staroń et al., 2019).
Polyimide Synthesis for Material Science : A novel synthesis of polyimides derived from pyridine-containing aromatic dianhydride monomers demonstrates the compound's utility beyond bioactive molecule synthesis. These polyimides exhibit good thermal stability and mechanical properties, highlighting the compound's relevance in material science applications (Wang, Li, Ma, Zhang, & Gong, 2006).
Eigenschaften
IUPAC Name |
[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-[3-methyl-5-(phenoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14-10-18(12-25-17-6-4-3-5-7-17)26-19(14)20(23)22-11-15(2)21(24,13-22)16-8-9-16/h3-7,10,15-16,24H,8-9,11-13H2,1-2H3/t15-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYREUDMBGAFIW-VFNWGFHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=C(C=C(O3)COC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=C(C=C(O3)COC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)
![{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)

![7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)
![5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)
![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B5555517.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)
![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)